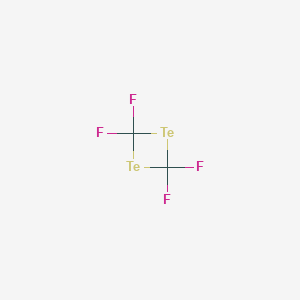
2,2,4,4-Tetrafluoro-1,3-ditelluretane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrafluoro-1,3-ditelluretane is a unique organotellurium compound characterized by the presence of tellurium atoms and fluorine substituents
Preparation Methods
The synthesis of 2,2,4,4-tetrafluoro-1,3-ditelluretane typically involves the reaction of difluorotelluroketone with appropriate reagents. One method involves reacting mercury (II) telluride trifluoride with diethylaluminum chloride to produce difluorotelluroketone, which then undergoes dimerization to form this compound . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
2,2,4,4-Tetrafluoro-1,3-ditelluretane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: Reduction reactions can yield lower oxidation state tellurium species.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetrafluoro-1,3-ditelluretane has several scientific research applications:
Chemistry: It is used in the study of chalcogen bonds and internal dynamics in molecular complexes.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetrafluoro-1,3-ditelluretane involves its interaction with molecular targets through chalcogen bonds. These interactions can influence the stability and reactivity of the compound, leading to various chemical transformations . The molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,2,4,4-Tetrafluoro-1,3-ditelluretane can be compared with other similar compounds such as:
2,2,4,4-Tetrafluoro-1,3-dithietane: Similar structure but with sulfur atoms instead of tellurium.
2,2,4,4-Tetrafluoro-1,3-diselenetane: Contains selenium atoms instead of tellurium.
1,3-Dichloro-2,2,4,4-tetrafluoro-1λ4,3λ4-ditellurabicyclo[1.1.0]butane: A chlorinated derivative of this compound.
The uniqueness of this compound lies in its specific combination of tellurium and fluorine atoms, which imparts distinctive chemical properties and reactivity.
Properties
CAS No. |
137637-08-2 |
|---|---|
Molecular Formula |
C2F4Te2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,2,4,4-tetrafluoro-1,3-ditelluretane |
InChI |
InChI=1S/C2F4Te2/c3-1(4)7-2(5,6)8-1 |
InChI Key |
MFBRXGZABIFTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1([Te]C([Te]1)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
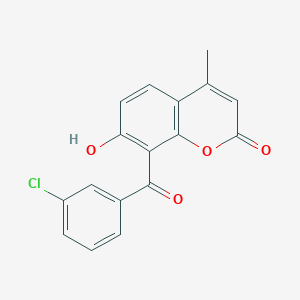

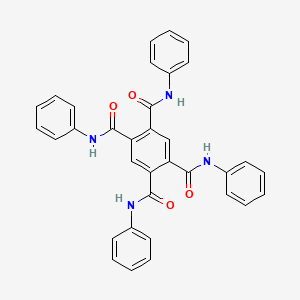
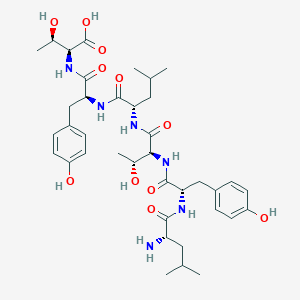
![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
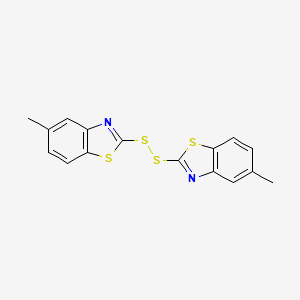
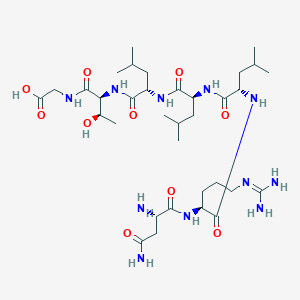
![Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane](/img/structure/B14266231.png)
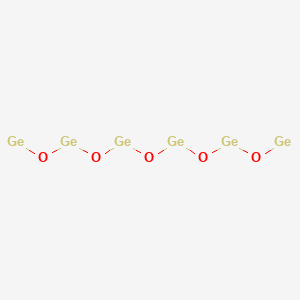
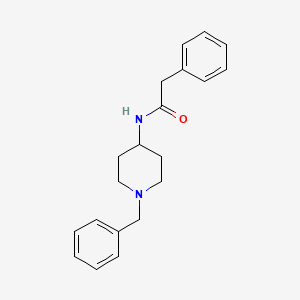
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
